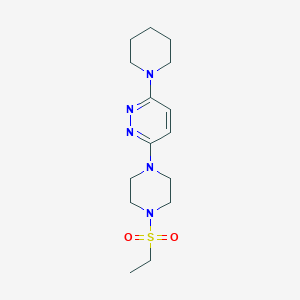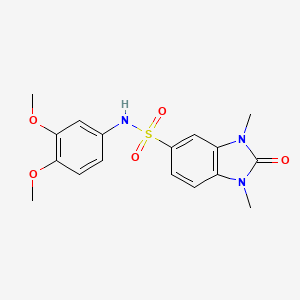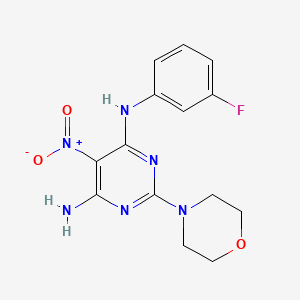
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with ethanesulfonyl and piperidinyl groups, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with ethanesulfonyl chloride and piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a central nervous system (CNS) penetrant pan-muscarinic antagonist, which could be useful in treating neurological disorders.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as muscarinic receptors in the CNS. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can modulate various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and exhibit antifungal and antibacterial activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. Its potential as a CNS penetrant pan-muscarinic antagonist sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H25N5O2S |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
3-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-12-10-19(11-13-20)15-7-6-14(16-17-15)18-8-4-3-5-9-18/h6-7H,2-5,8-13H2,1H3 |
Clé InChI |
AHYTZOFTCMRDMH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(diethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258023.png)

![2-(4-chlorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11258044.png)
![N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11258046.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258049.png)

![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11258063.png)
![2-(4-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11258066.png)
![N-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258075.png)
![7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258080.png)
![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)

![N-(3-acetylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258103.png)

